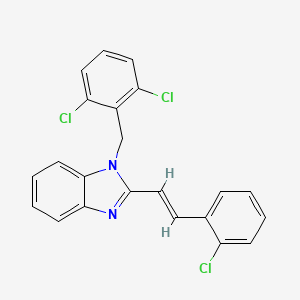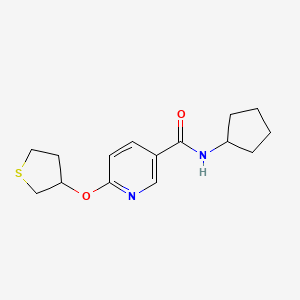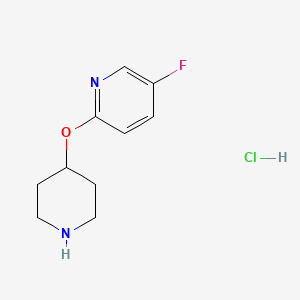![molecular formula C16H10Cl3NO2 B2371278 3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole CAS No. 478066-43-2](/img/structure/B2371278.png)
3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole” is a chemical compound with the molecular formula C16H12Cl3NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring), an oxazole ring (a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom), and a 2,4,5-trichlorophenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Trypanocidal Activity
2,5-diphenyloxazoles, closely related to the oxazole , have demonstrated significant trypanocidal activity. Specifically, oxazoles with di- and trihydroxy groups exhibit notable inhibitory activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals. One such compound showed potent inhibitory activity with an IC50 of 1.0 μM (O. Banzragchgarav et al., 2016).
Anticancer Activity
Novel oxazole derivatives have been synthesized and tested for their anticancer properties. Some of these compounds, specifically 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives, exhibited strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines (Xinhua Liu et al., 2009).
Template for Synthesis of Functionalized Oxazoles
Oxazole compounds, such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one, have been utilized as versatile templates for the synthesis of various functionalized oxazoles. This includes nucleophilic ring-opening of oxazolone with different nucleophiles and subsequent cyclization processes (N. Misra, H. Ila, 2010).
Synthesis of Extended Oxazoles
2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a scaffold for synthetic elaboration at the 2-methylene position, leading to the formation of extended oxazoles. This process involves reactions with diverse alkyl halides and reductive desulfonylation, contributing to the synthesis of compounds like anti-inflammatory Oxaprozin (Pravin Patil, F. A. Luzzio, 2016).
Photo-Oxidation Studies
Oxazole and its derivatives, such as 4-methyl-2,5-diphenyloxazole, have been studied for their reaction with singlet oxygen. The primary reaction pathway involves a [4 + 2]-cycloaddition to the oxazole ring, leading to the formation of products like imino-anhydride and triamide end-products. This study enhances understanding of oxazole's roles in heterocycle chemistry and active natural and medicinal species (Nassim Zeinali et al., 2020).
5-Lipoxygenase Inhibitory Activity
N-aryl-5-aryloxazol-2-amine derivatives, related to the oxazole , have shown potential as inhibitors of 5-lipoxygenase, an enzyme crucial in leukotriene synthesis. This discovery is significant for the treatment of inflammation-related diseases, including asthma and rheumatoid arthritis (J. Suh, Eul Kgun Yum, Y. Cho, 2015).
Safety and Hazards
properties
IUPAC Name |
3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2/c17-12-7-14(19)16(8-13(12)18)21-9-11-6-15(20-22-11)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYODYKHPRIIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371195.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)
![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-phenylpropanoic acid](/img/structure/B2371198.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2371202.png)


![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)
![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)


![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)